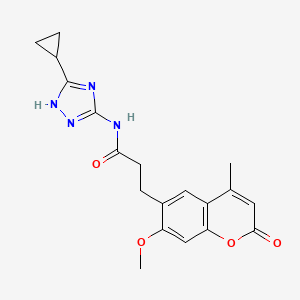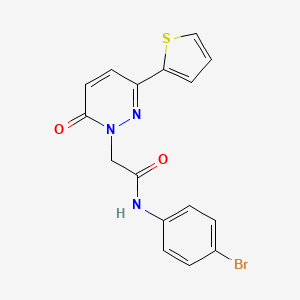![molecular formula C23H20ClN3O2 B12173592 3-(4-Chlorophenyl)-9-(2-hydroxyphenyl)-2-methyl-5,6,7,9-tetrahydropyrazolo[5,1-b]quinazolin-8-ol](/img/structure/B12173592.png)
3-(4-Chlorophenyl)-9-(2-hydroxyphenyl)-2-methyl-5,6,7,9-tetrahydropyrazolo[5,1-b]quinazolin-8-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Chlorophenyl)-9-(2-hydroxyphenyl)-2-methyl-5,6,7,9-tetrahydropyrazolo[5,1-b]quinazolin-8-ol is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This particular compound features a unique structure that combines a chlorophenyl group, a hydroxyphenyl group, and a tetrahydropyrazoloquinazolinone core, making it a subject of interest for various scientific research applications.
Vorbereitungsmethoden
The synthesis of 3-(4-Chlorophenyl)-9-(2-hydroxyphenyl)-2-methyl-5,6,7,9-tetrahydropyrazolo[5,1-b]quinazolin-8-ol typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: This can be achieved through the condensation of 2-aminobenzamide with an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Pyrazole Ring: The quinazolinone intermediate is then reacted with hydrazine or a hydrazine derivative to form the pyrazole ring.
Functionalization: The chlorophenyl and hydroxyphenyl groups are introduced through electrophilic aromatic substitution reactions, often using chlorinating agents and phenolic compounds.
Industrial production methods may involve optimization of these steps to improve yield and scalability, such as using continuous flow reactors or employing catalytic processes to enhance reaction efficiency .
Analyse Chemischer Reaktionen
3-(4-Chlorophenyl)-9-(2-hydroxyphenyl)-2-methyl-5,6,7,9-tetrahydropyrazolo[5,1-b]quinazolin-8-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form new derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective transformations .
Wissenschaftliche Forschungsanwendungen
3-(4-Chlorophenyl)-9-(2-hydroxyphenyl)-2-methyl-5,6,7,9-tetrahydropyrazolo[5,1-b]quinazolin-8-ol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and signaling pathways involved in cancer cell proliferation.
Biological Imaging: The compound’s luminescent properties make it suitable for use as a fluorescent probe in biological imaging techniques.
Material Science: Its unique structure allows it to be used in the development of new materials with specific electronic or optical properties
Wirkmechanismus
The mechanism of action of 3-(4-Chlorophenyl)-9-(2-hydroxyphenyl)-2-methyl-5,6,7,9-tetrahydropyrazolo[5,1-b]quinazolin-8-ol involves its interaction with molecular targets such as enzymes and receptors. For example, it may inhibit the activity of kinases involved in cell signaling pathways, leading to the suppression of cancer cell growth. The compound’s ability to bind to specific proteins and alter their function is a key aspect of its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other quinazolinone derivatives such as:
2-(2’-Hydroxyphenyl)-4(3H)-quinazolinone: Known for its luminescent properties and use in biological imaging.
2-Phenyl-4(3H)-quinazolinone: Studied for its anticancer and anti-inflammatory activities.
3-Phenyl-2H-1,2,4-benzothiadiazine-1,1-dioxide: Known for its potential as a therapeutic agent in various diseases.
The uniqueness of 3-(4-Chlorophenyl)-9-(2-hydroxyphenyl)-2-methyl-5,6,7,9-tetrahydropyrazolo[5,1-b]quinazolin-8-ol lies in its specific combination of functional groups, which imparts distinct biological and chemical properties .
Eigenschaften
Molekularformel |
C23H20ClN3O2 |
|---|---|
Molekulargewicht |
405.9 g/mol |
IUPAC-Name |
3-(4-chlorophenyl)-9-(2-hydroxyphenyl)-2-methyl-5,6,7,9-tetrahydro-4H-pyrazolo[5,1-b]quinazolin-8-one |
InChI |
InChI=1S/C23H20ClN3O2/c1-13-20(14-9-11-15(24)12-10-14)23-25-17-6-4-8-19(29)21(17)22(27(23)26-13)16-5-2-3-7-18(16)28/h2-3,5,7,9-12,22,25,28H,4,6,8H2,1H3 |
InChI-Schlüssel |
BVKVUDBPPOHFTG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN2C(C3=C(CCCC3=O)NC2=C1C4=CC=C(C=C4)Cl)C5=CC=CC=C5O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


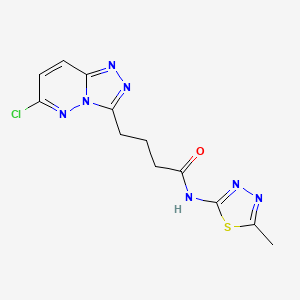



![3-hydroxy-4-[(4-methoxy-3-methylphenyl)carbonyl]-1-[2-(morpholin-4-yl)ethyl]-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12173541.png)
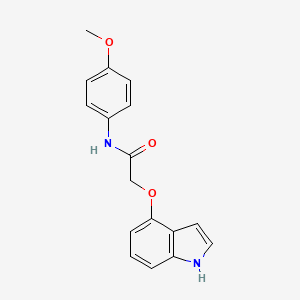
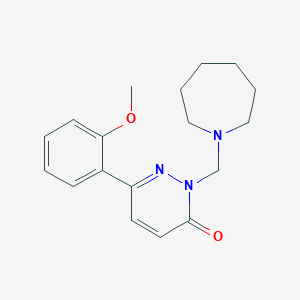
![N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B12173547.png)
![1-{[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}piperidine-4-carboxylic acid](/img/structure/B12173551.png)

![N-(2-phenylethyl)-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B12173557.png)
![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-4-ethyl-2-methyl-1,3-thiazole-5-carboxamide](/img/structure/B12173569.png)
